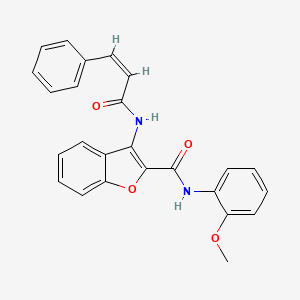

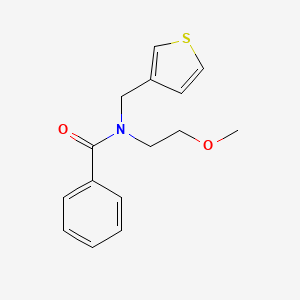

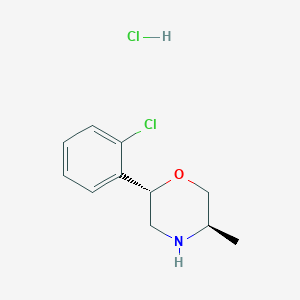

(Z)-N-(2-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide, also known as MPAC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPAC is a benzofuran derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activity

A significant body of research focuses on the synthesis of novel benzofuran derivatives due to their diverse biological activities. For instance, a study by Abu‐Hashem et al. (2020) synthesized novel benzodifuran compounds with anti-inflammatory and analgesic properties, highlighting the potential of benzofuran derivatives in therapeutic applications. Although the specific compound was not mentioned, this research provides insight into the broader utility of benzofuran derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neuroprotective and Antioxidant Effects

Cho et al. (2015) evaluated a series of benzofuran-2-carboxamide derivatives for their neuroprotective and antioxidant activities. This study highlighted that specific structural modifications, such as -CH3 substitution, could enhance neuroprotective action against excitotoxic damage, suggesting potential applications in neurodegenerative disease research (Cho et al., 2015).

Sigma Receptor Ligands

Marriott et al. (2012) synthesized new benzofuran-2-carboxamide ligands with high affinity for sigma-1 receptors, indicating potential applications in neurological and psychiatric disorder research. This study underscores the versatility of benzofuran derivatives in targeting various receptors (Marriott, Morrison, Moore, Olubajo, & Stewart, 2012).

Supramolecular Chemistry

The structure of a benzofuran derivative was explored by Lightfoot et al. (1999), who discovered a novel conjunction of organizational motifs leading to a π-stack surrounded by a triple helical network of hydrogen bonds. This finding opens up possibilities for benzofuran derivatives in the development of new materials with unique properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

Antimicrobial Activity

A study by Idrees et al. (2020) synthesized benzofuran-2-yl-pyrazole-3-carboxamide derivatives and evaluated their antimicrobial activity. This research demonstrates the potential of benzofuran compounds in the development of new antimicrobial agents, contributing to the fight against resistant bacterial strains (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Antiplatelet Agents

Liu et al. (2019) designed and synthesized 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. Their research highlights the therapeutic potential of benzofuran derivatives in cardiovascular disease prevention and treatment (Liu, Chen, Qiu, & Zhang, 2019).

properties

IUPAC Name |

N-(2-methoxyphenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-30-21-14-8-6-12-19(21)26-25(29)24-23(18-11-5-7-13-20(18)31-24)27-22(28)16-15-17-9-3-2-4-10-17/h2-16H,1H3,(H,26,29)(H,27,28)/b16-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVMHMMQWDTMIA-NXVVXOECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2952519.png)

![7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2952523.png)

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952526.png)

![3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2952530.png)

![Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2952533.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2952536.png)